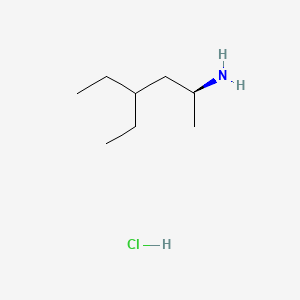![molecular formula C20H25ClN4O5 B13606828 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride is a synthetic compound known for its role in targeted protein degradation. It is often used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindoline derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The final product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing PROTACs. These molecules are designed to target and degrade specific proteins, making them valuable tools for studying protein function and regulation .
Biology
In biological research, PROTACs synthesized using this compound are used to investigate cellular processes by selectively degrading proteins involved in those processes. This helps in understanding the roles of specific proteins in cell signaling, growth, and apoptosis .
Medicine
Medically, PROTACs have potential therapeutic applications. They can be designed to degrade disease-causing proteins, offering a novel approach to treating conditions like cancer, neurodegenerative diseases, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
Mechanism of Action
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves its incorporation into PROTACs. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows it to bind effectively to both the target protein and the E3 ligase, facilitating the formation of a ternary complex that promotes protein degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride offers unique advantages in PROTAC synthesis. Its structure provides an optimal balance between binding affinity and specificity, making it highly effective in targeted protein degradation .
Properties
Molecular Formula |
C20H25ClN4O5 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide;hydrochloride |
InChI |
InChI=1S/C20H24N4O5.ClH/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27;/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27);1H |
InChI Key |
KFAZENNMIMKIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
amine](/img/structure/B13606775.png)
![rac-(1R,5R)-1-(bromomethyl)-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13606781.png)



![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)




